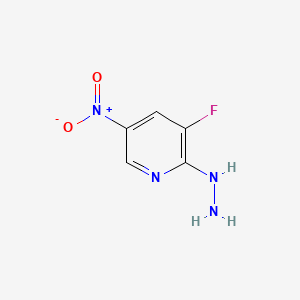

3-Fluoro-2-hydrazinyl-5-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5FN4O2 |

|---|---|

Molecular Weight |

172.12 g/mol |

IUPAC Name |

(3-fluoro-5-nitropyridin-2-yl)hydrazine |

InChI |

InChI=1S/C5H5FN4O2/c6-4-1-3(10(11)12)2-8-5(4)9-7/h1-2H,7H2,(H,8,9) |

InChI Key |

TZCBVYYPTWAKQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1F)NN)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Precursor Derivatization for 3 Fluoro 2 Hydrazinyl 5 Nitropyridine

Retrosynthetic Analysis of the 3-Fluoro-2-hydrazinyl-5-nitropyridine Scaffold

A retrosynthetic analysis of this compound suggests that the most logical disconnection is the C-N bond between the pyridine (B92270) C-2 carbon and the hydrazinyl group. This bond is readily formed via a nucleophilic aromatic substitution (SNAr) reaction, which is a robust and widely used method for functionalizing electron-deficient aromatic rings.

This disconnection points to two key synthons: a hydrazine (B178648) nucleophile and an electrophilic 3-fluoro-5-nitropyridyl cation at the C-2 position. The synthetic equivalent for the hydrazine synthon is hydrazine itself, typically used as hydrazine hydrate (B1144303). The synthetic equivalent for the electrophilic pyridine is a 3-fluoro-5-nitropyridine (B1440019) molecule bearing a good leaving group (LG) at the C-2 position, such as a halogen (e.g., Cl, F). Therefore, a plausible precursor for the final SNAr step is a 2-halo-3-fluoro-5-nitropyridine.

Further deconstruction of this precursor involves the introduction of the nitro group and the fluorine atom onto the pyridine core. The synthesis of such highly substituted pyridines can be challenging and often requires multi-step pathways involving strategic halogenation, nitration, and potentially fluorine-exchange reactions.

Precursor Synthesis Pathways and Optimizations

The successful synthesis of this compound hinges on the efficient preparation of a suitable 2-halo-3-fluoro-5-nitropyridine intermediate. This requires precise control over the regioselectivity of halogenation and nitration reactions on the pyridine ring.

The synthesis of fluoronitropyridine intermediates is a critical step. One common strategy involves the nitration of a pre-existing fluorinated pyridine. For instance, the nitration of pyridines can be achieved using reagents like dinitrogen pentoxide, often yielding 3-nitropyridines. ntnu.no However, directing the substitution to achieve the desired 3-fluoro-5-nitro pattern on a pyridine ring with a leaving group at C-2 requires a more tailored approach.

A plausible route starts from polyhalogenated pyridines. For example, a process analogous to the synthesis of related compounds might start with a commercially available trichloropyridine or trifluoropyridine. A patent describing the preparation of 2-aminopyridine (B139424) derivatives outlines a relevant pathway where 3-substituted-2,5,6-trifluoropyridine is reacted with hydrazine monohydrate. google.com In this reaction, the fluorine at the C-2 position is selectively displaced by hydrazine. This suggests that a key intermediate, such as 2,3-difluoro-5-nitropyridine (B1322118) or 2-chloro-3-fluoro-5-nitropyridine, could be a viable precursor.

Another innovative approach for synthesizing fluoropyridines involves the direct fluorination of pyridine N-oxides. For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature. nih.govrsc.org While not a direct precursor to the target molecule, this methodology highlights the potential of using N-oxide activation to facilitate the introduction of fluorine at challenging positions on the pyridine ring. nih.govrsc.org

Table 1: Representative Synthetic Pathways for Fluoronitropyridine Intermediates

| Starting Material | Reagents and Conditions | Intermediate Product | Reference |

| 3-Chloro-2,4,5,6-tetrafluoropyridine | 1. Zn, aq. NH32. Nitration | 3-Chloro-2,5,6-trifluoropyridine | google.com |

| 3-Bromo-4-nitropyridine N-oxide | TBAF, DMSO, rt, 15 min | 3-Fluoro-4-nitropyridine N-oxide | nih.govrsc.org |

| Pyridine | Dinitrogen pentoxide, then NaHSO3 | 3-Nitropyridine | ntnu.no |

The inherent electronic properties of the pyridine ring, with its electron-deficient character, govern its reactivity. Functionalization strategies must account for the deactivation of the ring towards electrophilic substitution and its activation towards nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. stackexchange.com

Several strategies have been developed for the selective functionalization of pyridines:

C-H Functionalization: Direct C-H functionalization methods are increasingly used to modify pyridine scaffolds, avoiding the need for pre-installed functional groups. digitellinc.comacs.org However, achieving regioselectivity, especially for meta-positions, remains a significant challenge. researchgate.net

Use of Activating Groups: The introduction of strong electron-withdrawing groups, such as a nitro group, significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). nih.govnih.gov This is the core strategy employed in the synthesis of this compound.

N-Oxide Chemistry: Conversion of the pyridine nitrogen to an N-oxide reverses the typical electronic properties, making the C-2 and C-4 positions susceptible to electrophilic attack and facilitating certain nucleophilic substitutions. nih.govrsc.org

Halogen Exchange: The introduction of fluorine can sometimes be achieved via halogen exchange (Halex) reactions on a chloro- or bromo-substituted pyridine, using a fluoride (B91410) source like KF.

In the context of the target molecule, a combination of these strategies is necessary. The synthesis of the precursor likely involves initial halogenation, followed by regioselective nitration, where the existing halogens direct the incoming nitro group.

Introduction of the Hydrazinyl Moiety via Nucleophilic Aromatic Substitution (SNAr) Reactions

The final and key step in the synthesis is the introduction of the hydrazinyl group at the C-2 position via an SNAr reaction. This reaction is highly effective on pyridine rings that are "activated" by electron-withdrawing groups.

The SNAr mechanism is a two-step addition-elimination process. pressbooks.pub

Nucleophilic Addition: The nucleophile, in this case, hydrazine, attacks the electron-deficient carbon atom bearing the leaving group (e.g., Cl or F at C-2). This initial attack is typically the rate-determining step and results in the formation of a high-energy anionic intermediate known as a Meisenheimer complex. pressbooks.pubresearchgate.net

Leaving Group Elimination: Aromaticity is restored in the second step through the rapid expulsion of the leaving group.

The stability of the Meisenheimer intermediate is crucial for the reaction to proceed. stackexchange.com In the case of a 2-halo-3-fluoro-5-nitropyridine precursor, the negative charge of the intermediate is effectively stabilized by two factors:

The Nitro Group: The strongly electron-withdrawing nitro group at the C-5 position delocalizes the negative charge through resonance, particularly when the attack is at the C-2 position (para to the nitro group). uci.edu

The Ring Nitrogen: The electronegative nitrogen atom of the pyridine ring also participates in delocalizing the negative charge, further stabilizing the intermediate when the attack occurs at the C-2 or C-4 positions. stackexchange.com

Hydrazine is a potent nucleophile, and its reactions with activated chloro- or fluoro-pyridines generally proceed efficiently, often in polar solvents like alcohols (n-propanol) or DMSO. google.comresearchgate.net

Table 2: Conditions for Nucleophilic Substitution with Hydrazine

| Substrate | Nucleophile | Solvent | Conditions | Product | Reference |

| 2-Chloro-3-fluoro-5-chloropyridine | Hydrazine monohydrate | n-Propanol | Reflux, 6 hours | 2-Hydrazino-3-fluoro-5-chloropyridine | google.com |

| 2,3-Dichloropyridine | Hydrazine hydrate (80%) | N,N-dimethylformamide | 130°C, 10 hours | 3-Chloro-2-hydrazinopyridine | google.com |

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Methanol | - | 1-Hydrazino-2,4-dinitrobenzene | researchgate.net |

Regioselectivity in SNAr reactions on substituted pyridines is dictated by the electronic effects of the substituents. For a precursor like 2-chloro-3-fluoro-5-nitropyridine, several factors ensure that hydrazine attacks the C-2 position selectively:

Activation by the Nitro Group: The nitro group at C-5 strongly activates both the C-2 (para) and C-6 (ortho) positions towards nucleophilic attack. uci.edu

Leaving Group Ability: The reaction occurs at the position with the best leaving group. In a 2-chloro-3-fluoro-5-nitropyridine, chlorine is generally a better leaving group than fluorine in SNAr reactions in protic solvents, although fluorine's high electronegativity makes the attached carbon highly electrophilic. However, in many synthetic routes, the halogen at the most activated position is targeted for substitution.

Positional Effects of Pyridine Nitrogen: The pyridine nitrogen inherently activates the C-2 and C-6 positions for nucleophilic attack. The combination of this intrinsic reactivity and the powerful activation from the para-nitro group makes the C-2 position a prime target for substitution. stackexchange.comyoutube.com

The fluorine atom at the C-3 position is not replaced. Nucleophilic attack at C-3 is electronically disfavored because the resulting anionic intermediate cannot be effectively stabilized by the ring nitrogen. stackexchange.com Furthermore, the C-3 position is not activated by the C-5 nitro group (meta position). Therefore, the reaction is highly chemoselective, with hydrazine displacing the leaving group at C-2 while leaving the C-3 fluorine and C-5 nitro group intact. Studies on 3-substituted 2,6-dichloropyridines have shown that both electronic and steric factors of the C-3 substituent can influence the regioselectivity of attack at the C-2 versus C-6 position, though the primary driver remains the electronic activation of the ring. researchgate.net

Advanced Synthetic Protocols and Catalytic Approaches

The introduction of multiple substituents onto a pyridine ring, particularly in a specific regiochemical arrangement as seen in this compound, often requires sophisticated synthetic strategies. Modern catalytic and technological advancements have provided avenues to overcome the inherent challenges of pyridine functionalization, such as the ring's electron-deficient nature.

Transition metal catalysis has become an indispensable tool for the formation of carbon-nitrogen (C-N) bonds in the synthesis of heterocyclic compounds, including pyridine derivatives. researchgate.net Catalytic systems based on palladium, copper, and rhodium have been extensively developed for such transformations, offering milder reaction conditions and broader functional group tolerance compared to classical nucleophilic aromatic substitution (SNAr) reactions.

The key step in the synthesis of this compound that can be facilitated by transition metal catalysis is the introduction of the hydrazinyl group at the C-2 position. This is a C-N bond-forming reaction. A plausible precursor for this transformation would be 2,3-difluoro-5-nitropyridine or 2-chloro-3-fluoro-5-nitropyridine. The greater lability of the halogen at the 2-position, activated by the ring nitrogen and the nitro group, makes it a prime site for substitution.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.net This methodology could be applied to the synthesis of this compound by coupling a protected hydrazine derivative (e.g., benzophenone (B1666685) hydrazone or tert-butyl carbazate) with a 2-halo-3-fluoro-5-nitropyridine precursor. The use of a protected hydrazine is crucial to prevent side reactions. Following the coupling reaction, a deprotection step would yield the desired product. The general reaction scheme is depicted below:

Scheme 1: Proposed Palladium-Catalyzed Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Ligand System | Product |

| 2-Halo-3-fluoro-5-nitropyridine | Protected Hydrazine | Pd(dba)2 / BINAP or Xantphos | Protected this compound |

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation, which utilizes copper catalysts, is another viable method for C-N bond formation. researchgate.net This approach might offer a more cost-effective alternative to palladium catalysis. The reaction would involve coupling a 2-halo-3-fluoro-5-nitropyridine with hydrazine or a protected hydrazine in the presence of a copper(I) salt, such as CuI, and a ligand, often a diamine or an amino acid.

Rhodium-Catalyzed C-H Functionalization: More advanced strategies involve the direct C-H functionalization of a 3-fluoro-5-nitropyridine. While challenging, rhodium-catalyzed C-H amination has emerged as a potential route. nih.gov This would circumvent the need for a pre-halogenated pyridine, thus improving atom economy. However, achieving the desired regioselectivity at the C-2 position in the presence of a directing group would be a significant synthetic hurdle.

Modern reaction technologies such as microwave-assisted synthesis and continuous flow chemistry offer significant advantages in terms of reaction speed, efficiency, safety, and scalability, particularly for the synthesis of heterocyclic compounds. nih.govdurham.ac.uk

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture. nih.gov This technology is particularly well-suited for the synthesis of pyridine derivatives, where reactions often require high temperatures. For the synthesis of this compound, microwave heating could be employed in several steps:

Nitration of a fluoropyridine precursor: The introduction of the nitro group onto the pyridine ring can be a slow process. Microwave-assisted nitration could significantly reduce reaction times and potentially improve yields.

Nucleophilic Aromatic Substitution: The reaction of a dihalonitropyridine with hydrazine is a classic SNAr reaction. Under microwave irradiation, this substitution can often be achieved in minutes rather than hours, with improved product purity. organic-chemistry.org A study on the synthesis of 2-aminonicotinic acids demonstrated that reactions with aqueous methylamine (B109427) that required hours at 120-140°C could be significantly accelerated with microwave heating. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Pyridine Functionalization

| Reaction | Conventional Heating | Microwave-Assisted |

| Synthesis of 2-aminonicotinic acids | 2 hours at 120°C or 1.5 hours at 140°C | Significantly shorter reaction times |

Flow Chemistry Applications: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, reproducibility, and scalability. durham.ac.uk For a multi-step synthesis of a highly functionalized and potentially energetic molecule like this compound, flow chemistry presents several advantages:

Reactivity Profiles and Transformative Chemistry of 3 Fluoro 2 Hydrazinyl 5 Nitropyridine

Chemical Reactivity Modulated by Fluorine, Hydrazine (B178648), and Nitro Substituents

The reactivity of the pyridine (B92270) ring in 3-Fluoro-2-hydrazinyl-5-nitropyridine is significantly influenced by the electronic effects of its substituents. The nitro group at the 5-position is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack. Conversely, the hydrazinyl group at the 2-position is an electron-donating group, which tends to activate the ring towards electrophilic substitution. The fluorine atom at the 3-position also exerts a strong electron-withdrawing inductive effect.

This combination of functional groups creates a nuanced reactivity landscape. The electron-deficient nature of the pyridine ring, enhanced by the nitro and fluoro groups, makes it susceptible to nucleophilic substitution reactions. The hydrazinyl group, being a strong nucleophile itself, is the primary site of many chemical transformations. The interplay of these groups allows for selective reactions at different positions of the molecule under controlled conditions.

Transformations Involving the Hydrazinyl Group

The hydrazinyl moiety is a key reactive center in this compound, participating in a variety of condensation and cyclization reactions.

Condensation Reactions with Carbonyl Compounds (e.g., hydrazone formation)

The hydrazinyl group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a classical method for derivatizing carbonyl compounds and is driven by the nucleophilicity of the terminal nitrogen atom of the hydrazine. The resulting hydrazones are often stable, crystalline solids and can serve as intermediates for further synthetic transformations. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of hydrazinylpyridines suggests that it would react with a wide range of carbonyl compounds under standard acidic or basic conditions.

Table 1: Representative Condensation Reactions of Hydrazinylpyridines

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product Type |

| 2-Hydrazinylpyridine | Benzaldehyde | Phenyl(pyridin-2-yl)hydrazone |

| 2-Hydrazinyl-5-nitropyridine | Acetone (B3395972) | 2-(5-Nitropyridin-2-yl)hydrazono-propane |

| This compound | Generic Aldehyde (R-CHO) | (E)-1-((3-fluoro-5-nitropyridin-2-yl)imino)alkane |

| This compound | Generic Ketone (R-CO-R') | 2-(2-(3-fluoro-5-nitropyridin-2-yl)hydrazinylidene)alkane |

Note: The reactions for this compound are predicted based on general chemical principles of analogous compounds.

Cyclization Reactions to Form Fused Heterocycles (e.g., triazines, triazolopyridines)

The bifunctional nature of the hydrazinyl group, possessing two nucleophilic nitrogen atoms, makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. These reactions, often involving intramolecular cyclization, lead to the formation of stable bicyclic structures with potential applications in medicinal chemistry and materials science.

One of the most important applications is the synthesis of triazolopyridines. For instance, reaction with carboxylic acids or their derivatives can lead to the formation of nih.govevitachem.comnih.govtriazolo[4,3-a]pyridine derivatives. A patent describes the synthesis of a similar triazolopyridine by reacting 2-hydrazino-3-chloro-5-trifluoromethylpyridine with a carboxylic acid under ring-closing conditions, suggesting a similar pathway is feasible for this compound.

Oxidation and Reduction Pathways of the Hydrazinyl Moiety

The hydrazinyl group can undergo both oxidation and reduction. Oxidation can lead to the formation of azo compounds or, under harsher conditions, cleavage of the N-N bond. The specific products would depend on the oxidizing agent and reaction conditions.

Reduction of the hydrazinyl group is less common but could potentially lead to the formation of an amino group and ammonia (B1221849) upon cleavage of the N-N bond, though this is generally a less synthetically useful transformation compared to its other reactions.

Reactions of the Nitro Group

The nitro group is another key functional handle on the this compound scaffold, primarily undergoing reduction to various nitrogen-containing functionalities.

Selective Reduction of the Nitro Group (e.g., to amino, hydroxylamino)

The selective reduction of the nitro group in the presence of other reducible functionalities is a common and important transformation in organic synthesis. In the case of this compound, the nitro group can be selectively reduced to an amino group to furnish 3-fluoro-2-hydrazinylpyridine-5-amine. This transformation is typically achieved using reagents like tin(II) chloride in hydrochloric acid, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under controlled conditions, or transfer hydrogenation using reagents like hydrazine hydrate (B1144303) in the presence of a catalyst.

The resulting amino group can then be further functionalized, for example, through diazotization followed by substitution, allowing for the introduction of a wide range of substituents at the 5-position of the pyridine ring. It is also possible to achieve partial reduction to the hydroxylamino derivative under carefully controlled conditions with specific reducing agents.

Table 2: Potential Products from Transformations of this compound

| Starting Material | Reaction Type | Reagent Example | Potential Product |

| This compound | Hydrazone Formation | Acetone | 2-((3-fluoro-5-nitropyridin-2-yl)imino)propane |

| This compound | Cyclization | Acetic Anhydride | 3-methyl-6-fluoro-8-nitro- nih.govevitachem.comnih.govtriazolo[4,3-a]pyridine |

| This compound | Nitro Reduction | SnCl₂ / HCl | 3-fluoro-2-hydrazinylpyridin-5-amine |

Influence on Ring Activation and Electrophilic/Nucleophilic Characteristics

The pyridine ring in this compound is subject to competing electronic effects from its substituents, which significantly influence its activation and susceptibility to electrophilic or nucleophilic attack.

The nitro group (-NO₂) at the 5-position is a potent electron-withdrawing group. Through both inductive (-I) and resonance (-M) effects, it strongly deactivates the pyridine ring towards electrophilic aromatic substitution. By withdrawing electron density, the nitro group renders the carbon atoms of the ring electron-deficient and thus less attractive to electrophiles.

The fluorine atom at the 3-position primarily exerts a strong -I (inductive) effect due to its high electronegativity, further withdrawing electron density from the ring and contributing to its deactivation towards electrophiles.

The net result of these electronic influences is a pyridine ring that is highly activated for nucleophilic aromatic substitution (SNAr). The significant electron deficiency created by the nitro and fluoro substituents makes the ring an excellent target for nucleophiles.

Table 1: Electronic Effects of Substituents on the Pyridine Ring

| Functional Group | Position | Inductive Effect (-I) | Mesomeric Effect (±M) | Overall Effect on Ring Electron Density |

| Nitro (-NO₂) | 5 | Strong | Strong (-M) | Strongly Decreasing |

| Hydrazinyl (-NHNH₂) | 2 | Moderate | Strong (+M) | Increasing (outweighed by -NO₂) |

| Fluoro (-F) | 3 | Strong | Weak (+M) | Decreasing |

Reactivity of the Fluorine Atom

The fluorine atom in this compound plays a crucial role in the compound's reactivity, primarily by acting as a leaving group in nucleophilic aromatic substitution reactions.

Fluorine as a Leaving Group in SNAr Reactions

In the context of SNAr reactions, the fluorine atom is an excellent leaving group. This is particularly true when the aromatic ring is activated by strong electron-withdrawing groups, as is the case here with the 5-nitro group. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack. The rate-determining step in SNAr reactions is typically the formation of the Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. The 5-nitro group is ideally positioned to stabilize the negative charge developed during the attack of a nucleophile at the C-3 position.

A variety of nucleophiles can displace the fluoride (B91410) ion, leading to a diverse range of substituted 2-hydrazinyl-5-nitropyridines.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Alkoxides | Sodium methoxide | 3-Alkoxy-2-hydrazinyl-5-nitropyridine |

| Amines | Ammonia, primary/secondary amines | 3-Amino-2-hydrazinyl-5-nitropyridine derivatives |

| Thiolates | Sodium thiophenoxide | 3-Thioether-2-hydrazinyl-5-nitropyridine |

Stability and Electronic Effects of C-F Bond in the Pyridine Ring

The primary electronic effect of the C-F bond on the pyridine ring is its strong inductive electron withdrawal (-I effect). This effect reduces the electron density of the ring, contributing to its deactivation towards electrophilic attack and activation towards nucleophilic attack. While fluorine does possess lone pairs that can theoretically participate in a +M (mesomeric) effect, this is generally considered to be weak for fluorine and is significantly outweighed by its powerful inductive effect.

Interplay Between Functional Groups and Cascade Reactions

The strategic positioning of the hydrazinyl and fluoro groups on the 5-nitropyridine backbone creates opportunities for intramolecular reactions and cascade sequences, leading to the formation of fused heterocyclic systems. A prominent example is the potential for intramolecular cyclization to form pyrazolo[3,4-b]pyridine derivatives.

This transformation would likely proceed via an initial nucleophilic attack of the terminal nitrogen of the hydrazinyl group onto the carbon bearing the fluorine atom. This intramolecular SNAr reaction would result in the displacement of the fluoride ion and the formation of a new five-membered pyrazole (B372694) ring fused to the pyridine core.

This type of cascade reaction, where a single starting material undergoes a series of intramolecular transformations to build a more complex molecular architecture, is a powerful tool in synthetic organic chemistry. The reaction would likely be promoted by a base to deprotonate the hydrazinyl group, increasing its nucleophilicity. The electron-withdrawing nitro group would further facilitate this cyclization by activating the C-F bond towards nucleophilic attack.

The resulting 6-nitro-1H-pyrazolo[3,4-b]pyridine scaffold is a key structural motif in many biologically active compounds, highlighting the synthetic utility of this compound as a precursor for more complex heterocyclic systems.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For 3-Fluoro-2-hydrazinyl-5-nitropyridine, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of its proton, carbon, nitrogen, and fluorine nuclei.

¹H, ¹³C, ¹⁵N, and ¹⁹F NMR Techniques

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the hydrazinyl group. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the five carbon atoms in the pyridine ring. The carbons directly attached to the fluorine, nitro, and hydrazinyl groups will exhibit characteristic shifts reflecting their electronic environments.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to lower natural abundance and sensitivity, can provide valuable information about the electronic structure of the nitro and hydrazinyl groups, as well as the pyridine ring nitrogen.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, fluorine-19 NMR is a highly sensitive technique. nih.gov A single resonance is expected for the fluorine atom at the C3 position, with its chemical shift providing insight into the electronic nature of the pyridine ring. nih.gov

| NMR Data Overview for this compound | | :--- | :--- | | Technique | Expected Observations | | ¹H NMR | Signals for pyridine ring protons and hydrazinyl (-NHNH₂) protons, with coupling patterns revealing their connectivity. | | ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring, with chemical shifts influenced by attached functional groups. | | ¹⁵N NMR | Signals corresponding to the nitrogen atoms of the pyridine ring, nitro group, and hydrazinyl group. | | ¹⁹F NMR | A single resonance characteristic of the fluorine atom attached to the pyridine ring. |

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton and carbon nuclei that are directly bonded, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is instrumental in piecing together the entire carbon skeleton and confirming the positions of the substituents.

Vibrational Spectroscopy Applications (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. semanticscholar.org

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the hydrazinyl group (typically in the 3300-3100 cm⁻¹ region), asymmetric and symmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), C-F stretching, and various vibrations associated with the pyridine ring. aksaray.edu.trcore.ac.uk

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. nih.gov It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The symmetric stretching of the nitro group and the ring breathing modes of the pyridine skeleton are expected to be prominent in the Raman spectrum. nih.gov

| Vibrational Spectroscopy Data for this compound | | :--- | :--- | | Technique | Expected Characteristic Bands | | FT-IR | N-H stretching (hydrazinyl), NO₂ asymmetric and symmetric stretching, C-F stretching, Pyridine ring vibrations. | | Raman | Symmetric NO₂ stretching, Pyridine ring breathing modes. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₅H₅FN₄O₂). The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, showing characteristic losses of the nitro and hydrazinyl groups.

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, HPLC-UV)

The structural elucidation and analysis of "this compound" can be effectively achieved using hyphenated analytical techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy. While specific experimental data for this compound is not extensively available in published literature, a theoretical approach based on its chemical structure and the established principles of these techniques allows for a detailed projection of its analytical behavior. These methods are crucial for verifying the identity, purity, and stability of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly suitable technique for the analysis of "this compound" due to the compound's polarity, which is imparted by the hydrazinyl and nitro functional groups. The compound is expected to be amenable to analysis by reverse-phase high-performance liquid chromatography (HPLC) coupled with a mass spectrometer.

Chromatographic Separation: A C18 column would likely be used, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, buffered with a small amount of an acid such as formic acid to ensure good peak shape through protonation of the basic nitrogen atoms. Given its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be an effective alternative separation strategy. rsc.org

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode would be the preferred ionization method, as the hydrazinyl group and pyridine nitrogen are readily protonated. The mass spectrometer would detect the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (172.12 g/mol ) plus a proton. nih.gov High-resolution mass spectrometry (HRMS) could provide the exact mass, confirming the elemental composition. Tandem MS (MS/MS) experiments would involve fragmentation of the parent ion to yield structural information. Characteristic fragmentation patterns for nitropyridines might include the loss of the nitro group (NO₂) or parts thereof.

| Parameter | Expected Value/Observation |

|---|---|

| Retention Time (t_R) | Dependent on specific column and gradient, but expected to be in the early to mid-elution range for a standard C18 method. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion [M+H]⁺ (m/z) | ~173.0471 |

| Major MS/MS Fragments (m/z) | Hypothesized fragments could include loss of NH₂NH, NO₂, or other characteristic cleavages. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of "this compound" by GC-MS presents significant challenges. The high polarity and the presence of the hydrazinyl group make the compound non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. researchgate.net

To overcome these limitations, a derivatization step would be necessary. researchgate.net The hydrazinyl group can be reacted with a ketone, such as acetone (B3395972), to form a more volatile and thermally stable hydrazone derivative. nih.govacs.org This derivative could then be analyzed by GC-MS.

Derivatization and Separation: The sample would be treated with acetone prior to injection. The resulting acetone hydrazone of 3-fluoro-5-nitropyridin-2-yl)hydrazine would be separated on a capillary GC column (e.g., DB-5ms).

Mass Spectrometric Detection: Electron ionization (EI) would be used, and the resulting mass spectrum would show a molecular ion corresponding to the derivative, along with a characteristic fragmentation pattern that could be used for structural confirmation.

| Parameter | Expected Value/Observation |

|---|---|

| Derivatizing Agent | Acetone |

| Molecular Weight of Derivative | 212.19 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion [M]⁺ (m/z) | ~212 |

| Key Fragments (m/z) | Fragments corresponding to the loss of methyl groups, the nitro group, and cleavage of the pyridine ring. |

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC with UV detection is a robust and widely accessible technique for the quantification and purity assessment of aromatic compounds. The nitropyridine core of "this compound" contains a strong chromophore, making it highly suitable for UV detection. nih.gov

Chromatographic Conditions: The separation would be performed using similar reverse-phase HPLC conditions as described for LC-MS.

UV Detection: A photodiode array (PDA) detector would be ideal, as it can acquire the full UV spectrum of the eluting peak, providing both qualitative and quantitative data. The maximum absorbance wavelength (λmax) for nitropyridine compounds is typically in the range of 250-380 nm. researchgate.net By creating a calibration curve with standards of known concentration, the precise amount of the compound in a sample can be determined.

| Parameter | Expected Value/Observation |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient with 0.1% Formic Acid |

| Detection Wavelength (λ_max) | Estimated between 250-380 nm |

| Typical Use | Purity assessment, quantitative analysis, stability studies. |

Computational and Theoretical Investigations

Quantum Chemical Methods for Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental in elucidating the intrinsic properties of a molecule. These calculations provide a detailed understanding of the electron distribution and molecular geometry, which are key determinants of a compound's reactivity and biological activity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations for pyridine (B92270) derivatives are often performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines both exchange and correlation functionals. nih.gov The choice of basis set is crucial for obtaining accurate results; a common choice for molecules containing elements like carbon, hydrogen, nitrogen, oxygen, and fluorine is the 6-31G(d,p) basis set, which includes polarization functions to describe the anisotropic electron distribution in bonds. nih.gov These calculations can be carried out using software packages such as Gaussian. nih.gov The optimized molecular structure provides information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

Below is a table summarizing typical parameters used in DFT calculations for similar pyridine derivatives:

| Parameter | Typical Value/Method | Purpose |

| Method | Density Functional Theory (DFT) | To calculate the electronic structure of the molecule. |

| Functional | B3LYP | A hybrid functional that provides a good balance between accuracy and computational cost. |

| Basis Set | 6-31G(d,p) | Describes the atomic orbitals used in the calculation, including polarization functions for more accurate electron density description. |

| Software | Gaussian | A widely used software package for quantum chemistry calculations. |

Frontier molecular orbital theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. ripublication.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. nih.gov For nitropyridine derivatives, the HOMO is often localized on the pyridine ring and the hydrazinyl group, while the LUMO is typically centered on the nitro group, indicating that the nitro group acts as an electron acceptor. researchgate.net This charge transfer character is a key feature of such molecules. researchgate.net

The following table outlines the significance of HOMO and LUMO in molecular analysis:

| Orbital | Description | Significance in Chemical Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; a higher energy HOMO indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; a lower energy LUMO indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. ripublication.com |

Reaction Mechanism Predictions and Transition State Analysis

Computational methods can be employed to predict the mechanisms of chemical reactions involving 3-Fluoro-2-hydrazinyl-5-nitropyridine. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, intermediates, and transition states. For instance, in the synthesis of related pyridine derivatives, computational studies can elucidate the role of catalysts and the feasibility of different reaction steps. Transition state analysis helps in determining the activation energy of a reaction, which is crucial for understanding its kinetics.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Molecular dynamics (MD) simulations can provide a more dynamic picture of a molecule's behavior over time, taking into account the effects of solvent and temperature. nih.gov For a flexible molecule like this compound, which has a rotatable hydrazinyl group, MD simulations can reveal how its conformation changes in a biological environment, such as the active site of a protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a novel scaffold like that of this compound, QSAR studies can be invaluable for optimizing its structure to enhance a desired biological activity. By analyzing a set of related compounds with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives. This allows for the rational design of more potent and selective compounds, saving time and resources in the drug discovery process. nih.gov

In Silico Screening and Molecular Docking Studies (e.g., for target binding, not clinical outcomes)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is used to predict the binding mode and affinity of a ligand, such as this compound, to the active site of a biological target, typically a protein. nih.gov These studies can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com For example, docking studies of similar pyridine derivatives have been used to investigate their potential as inhibitors of various enzymes. nih.gov In silico screening of large compound libraries using molecular docking can help identify potential hit compounds for a specific biological target. mdpi.com

The table below summarizes the binding energies of some pyridine derivatives with their target proteins, as an example of the output from molecular docking studies:

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

| Erlotinib | EGFR Tyrosine Kinase | -21.9889 | nih.gov |

| Thiazolyl Pyridine Derivative | EGFR Tyrosine Kinase | -19.5 to -22.5 (example range) | nih.gov |

Role As a Versatile Building Block in Complex Chemical Synthesis

Precursor for Nitrogen-Rich Heterocycles

The presence of the reactive hydrazinyl group at the 2-position of 3-Fluoro-2-hydrazinyl-5-nitropyridine makes it an excellent precursor for the synthesis of various fused nitrogen-rich heterocyclic systems. These heterocycles are of significant interest in medicinal chemistry and materials science. The general strategy involves the condensation of the hydrazinyl moiety with suitable poly-electrophilic reagents to construct five- or six-membered heterocyclic rings fused to the pyridine (B92270) core.

One of the most prominent applications is in the synthesis of researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridines. The reaction of 2-hydrazinylpyridines with reagents such as orthoesters or imidates provides a direct route to this important class of compounds. For instance, the cyclization of a 2-hydrazinopyridine (B147025) with an appropriate ethyl imidate under mild acidic conditions can yield the corresponding researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine. The electronic nature of the substituents on both the pyridine ring and the imidate can significantly influence the reaction rate and, in some cases, can lead to rearrangements to the isomeric researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridines, particularly with highly electron-deficient pyridine systems. researchgate.net

Another important class of nitrogen-rich heterocycles accessible from 2-hydrazinylpyridines are the pyrazolo[1,5-a]pyridines. Various synthetic strategies have been developed, including the copper-mediated cyclization of hydrazine (B178648) with enediynones. rsc.org While specific examples utilizing this compound are not extensively documented in readily available literature, the known reactivity patterns of 2-hydrazinylpyridines strongly suggest its potential in synthesizing novel fluoro- and nitro-substituted pyrazolo[1,5-a]pyridine (B1195680) derivatives. The reaction of 2-hydrazinylpyridine with electrophilically activated nitroalkanes has also been shown to produce the corresponding triazolopyridines. beilstein-journals.org

The synthesis of these fused heterocyclic systems from this compound would result in products bearing both a fluorine atom and a nitro group, functionalities that are known to modulate the physicochemical and biological properties of molecules.

Scaffold for Design of Advanced Organic Materials (e.g., dyes, sensors)

The highly conjugated and electronically tunable nature of the this compound scaffold makes it an attractive candidate for the design of advanced organic materials, particularly functional dyes and chemosensors. The presence of both an electron-donating hydrazinyl group and a potent electron-withdrawing nitro group on the pyridine ring creates a "push-pull" system, which is a common design motif for chromophores and fluorophores.

The nitro group, in particular, is known to influence the photophysical properties of organic dyes. For example, the introduction of a nitro group into BODIPY dyes has been shown to cause significant blue shifts in absorption and emission spectra and can quench fluorescence in polar solvents, suggesting potential applications as polarity sensors. rsc.org While direct studies on dyes derived from this compound are limited, the foundational principles of dye chemistry suggest that this compound could serve as a valuable scaffold. The hydrazinyl group can be readily derivatized to extend the conjugation and to introduce specific recognition moieties for sensing applications. For instance, condensation of the hydrazinyl group with aldehydes or ketones can form hydrazones, which are known to be effective chelators for metal ions and can exhibit changes in their optical properties upon binding.

Furthermore, pyridine-based dyes have been utilized in the textile industry, and the functional groups on this compound could be exploited to tune the color and dyeing properties. nih.gov The development of novel fluorescent molecules from 2-R-3-nitropyridines has also been explored, where the substitution of the nitro group can lead to compounds with large Stokes shifts, a desirable property for fluorescent probes. nih.gov

Intermediate in the Synthesis of Functionally Diverse Pyridine Derivatives

Beyond the synthesis of fused heterocycles, this compound serves as a versatile intermediate for the synthesis of a wide range of functionally diverse pyridine derivatives. The three distinct functional groups—fluoro, hydrazinyl, and nitro—can be selectively manipulated to introduce a variety of other substituents onto the pyridine ring.

The hydrazinyl group can be a precursor to other nitrogen-containing functionalities. For example, it can be oxidized to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups. Alternatively, the hydrazinyl group can be reductively cleaved or transformed into an amino group, which then opens up another avenue for derivatization, such as acylation, alkylation, and diazotization followed by substitution.

The fluorine atom at the 3-position is a valuable handle for cross-coupling reactions. Although less reactive than bromo or iodo substituents, fluoroaromatics can participate in certain palladium- or nickel-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This enables the introduction of aryl, alkyl, and other organic fragments at this position.

The nitro group is also a versatile functional group. It can be reduced to an amino group, providing a site for further functionalization. The strong electron-withdrawing nature of the nitro group also activates the pyridine ring for nucleophilic aromatic substitution, as will be discussed in the next section.

Applications in Chemo- and Regioselective Functionalization of Pyridine Rings

The distinct electronic properties and positioning of the functional groups in this compound allow for a high degree of control in chemo- and regioselective reactions, making it a valuable tool for the precise functionalization of the pyridine ring.

Chemo- and Regioselectivity in Nucleophilic Aromatic Substitution:

The pyridine ring in this compound is highly electron-deficient due to the presence of the nitro group and the ring nitrogen atom. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 3-position and the nitro group at the 5-position are potential leaving groups. The regioselectivity of nucleophilic attack is governed by the relative activation of the different positions on the ring.

Studies on related 3-nitropyridines have shown that a nitro group can be selectively substituted by sulfur nucleophiles, even in the presence of other potential leaving groups. nih.gov In the case of this compound, the positions ortho and para to the nitro group (positions 4 and 6) are highly activated towards nucleophilic attack. The fluorine atom at C-3 is also a potential site for substitution. The outcome of a nucleophilic substitution reaction would depend on the nature of the nucleophile and the reaction conditions. For instance, hard nucleophiles might favor attack at one position, while soft nucleophiles might favor another. This differential reactivity allows for the selective introduction of nucleophiles at specific positions, leading to a diverse range of substituted pyridine derivatives.

The hydrazinyl group itself can also influence the regioselectivity of reactions on the pyridine ring. Its electron-donating nature can direct electrophilic attack, although the strong deactivating effect of the nitro group would likely dominate the reactivity of the ring towards electrophiles.

Future Research Directions and Emerging Opportunities

Development of Greener Synthetic Routes and Sustainable Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For the synthesis of 3-Fluoro-2-hydrazinyl-5-nitropyridine and its derivatives, future research will prioritize the development of eco-friendly synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of investigation will include:

Solvent-Free and Aqueous Reactions: Moving away from traditional volatile organic solvents to water-based or solvent-free reaction conditions is a primary goal. This approach not only reduces environmental pollution but can also simplify product isolation and purification.

Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a highly selective and environmentally friendly alternative to conventional chemical catalysts. Research will focus on identifying or engineering enzymes capable of catalyzing the key steps in the synthesis of fluorinated and hydrazinyl-substituted pyridines. For instance, biocatalytic approaches are being explored for the synthesis of pyridine (B92270) and piperidine (B6355638) heterocycles from sustainable biomass sources.

Renewable Feedstocks: Investigating the use of renewable starting materials derived from biomass to construct the pyridine ring is a long-term objective for sustainable synthesis.

Energy-Efficient Synthesis: Microwave-assisted and ultrasonic-assisted organic synthesis are being explored as energy-efficient alternatives to conventional heating methods for the synthesis of pyridine derivatives. rsc.org These techniques can significantly reduce reaction times and improve yields.

Exploration of Novel Catalytic Systems for Functionalization

The development of novel and highly efficient catalytic systems is crucial for the selective functionalization of the this compound scaffold. The inherent electronic properties of the pyridine ring, particularly with its electron-withdrawing nitro group and electron-donating hydrazinyl group, present unique challenges and opportunities for catalytic C-H functionalization and cross-coupling reactions.

Future research will likely focus on:

Transition Metal Catalysis: The design of novel transition metal catalysts, particularly those based on palladium, copper, and nickel, will be explored for the selective C-H functionalization of the pyridine ring. mit.edu This would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful tool for a variety of organic transformations. merckmillipore.com Its application to the functionalization of fluorinated nitropyridines could enable new reaction pathways and the synthesis of novel derivatives under environmentally benign conditions.

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for various transformations. Research into organocatalytic methods for the asymmetric functionalization of the this compound core will be a significant area of interest.

Cross-Coupling Reactions: Arylhydrazines are emerging as versatile coupling partners in various cross-coupling reactions. acs.org The development of new catalytic systems for the denitrogenative cross-coupling of the hydrazinyl group will open up new avenues for creating carbon-carbon and carbon-heteroatom bonds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, scalability, and the ability to perform high-throughput experimentation. For the synthesis of this compound, which may involve hazardous reagents or intermediates, these technologies can be particularly beneficial.

Emerging opportunities in this area include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound can lead to improved reaction control, enhanced safety by minimizing the accumulation of hazardous intermediates, and easier scale-up. nih.govsci-hub.se Flow chemistry is particularly well-suited for handling fluorinated gases and other challenging reagents. rsc.orgmit.edu

Automated Synthesis Platforms: Automated synthesizers can be employed for the rapid optimization of reaction conditions and the high-throughput synthesis of a library of derivatives based on the this compound scaffold. merckmillipore.comucla.edu These platforms can accelerate the discovery of new compounds with desired properties.

In-line Purification and Analysis: Integrating in-line purification and analytical techniques within a flow chemistry setup can streamline the entire synthesis and characterization process, leading to a more efficient workflow.

Advanced Spectroscopic Characterization and In Situ Monitoring of Reactions

A deeper understanding of the reaction mechanisms and the ability to monitor reaction progress in real-time are essential for optimizing synthetic routes and ensuring product quality. Advanced spectroscopic techniques will play a pivotal role in achieving these goals.

Future research will leverage:

In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy will be employed to monitor reaction kinetics and identify transient intermediates. This real-time data is invaluable for optimizing reaction parameters and gaining mechanistic insights.

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques will be crucial for the precise characterization of the final product and any impurities. Coupling mass spectrometry with liquid chromatography (LC-MS) will be essential for purity assessment.

X-ray Crystallography: Single-crystal X-ray diffraction will provide unambiguous structural confirmation of this compound and its derivatives, offering precise information on bond lengths, bond angles, and crystal packing.

Synergistic Computational and Experimental Approaches for Mechanism Elucidation and Property Prediction

The combination of computational chemistry and experimental studies provides a powerful approach for understanding reaction mechanisms, predicting molecular properties, and designing new molecules with desired characteristics.

Future research in this area will focus on:

Density Functional Theory (DFT) Calculations: DFT calculations will be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of functionalization reactions. This computational insight can guide the design of new catalysts and the optimization of reaction conditions.

Molecular Docking and QSAR Studies: For applications in medicinal chemistry, computational tools like molecular docking and quantitative structure-activity relationship (QSAR) studies will be used to predict the biological activity of derivatives of this compound and to guide the design of new drug candidates.

Predictive Modeling of Physicochemical Properties: Computational methods will be employed to predict key physicochemical properties of new derivatives, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development and other applications.

By embracing these future research directions, the scientific community can unlock new possibilities for the synthesis and application of this compound, contributing to advancements in sustainable chemistry, catalysis, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.